molecular formula C10H12N2O2 B13542171 1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine

1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine

Cat. No.: B13542171
M. Wt: 192.21 g/mol
InChI Key: KBHMVDQQISJPBE-UHFFFAOYSA-N
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Description

1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine is an organic compound characterized by a cyclopropane ring attached to an amine group and a 2-nitrophenylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the 2-Nitrophenylmethyl Group: This step involves the nucleophilic substitution of a suitable precursor, such as 2-nitrobenzyl chloride, with the cyclopropanamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclopropanation step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reagents like hydrogen gas over a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas over a palladium catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of 1-[(2-aminophenyl)methyl]cyclopropan-1-amine.

    Substitution: Various substituted cyclopropanamine derivatives depending on the reagents used.

Scientific Research Applications

1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropane ring can also confer unique binding properties, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Methylphenyl)methyl]cyclopropan-1-amine: Similar structure but with a methyl group instead of a nitro group.

    1-[(2-Chlorophenyl)methyl]cyclopropan-1-amine: Contains a chlorine atom instead of a nitro group.

    1-[(2-Nitrophenyl)ethyl]cyclopropan-1-amine: Similar but with an ethyl linker instead of a methyl linker.

Uniqueness

1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The cyclopropane ring also adds to its uniqueness by providing rigidity and influencing its interaction with molecular targets.

This compound’s combination of structural features and reactivity makes it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

1-[(2-nitrophenyl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C10H12N2O2/c11-10(5-6-10)7-8-3-1-2-4-9(8)12(13)14/h1-4H,5-7,11H2

InChI Key

KBHMVDQQISJPBE-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC=CC=C2[N+](=O)[O-])N

Origin of Product

United States

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